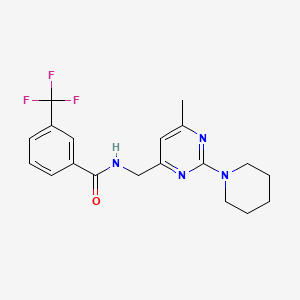

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Description

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a heterocyclic benzamide derivative featuring a pyrimidine core substituted with a methyl group at position 6, a piperidin-1-yl group at position 2, and a 3-(trifluoromethyl)benzamide moiety linked via a methylene bridge.

Properties

IUPAC Name |

N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O/c1-13-10-16(25-18(24-13)26-8-3-2-4-9-26)12-23-17(27)14-6-5-7-15(11-14)19(20,21)22/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUJJIHQAHVARM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 354.37 g/mol. The compound features a trifluoromethyl group, which is known to enhance metabolic stability and lipophilicity.

| Property | Value |

|---|---|

| Molecular Formula | C16H21F3N4O |

| Molecular Weight | 354.37 g/mol |

| CAS Number | 1706437-99-1 |

| Solubility | Moderate |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The trifluoromethyl group enhances the compound's binding affinity, while the piperidine and pyrimidine moieties contribute to its pharmacological profile.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory pathways, thereby exerting anti-inflammatory effects.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling cascades.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, related piperidinyl derivatives have shown IC50 values ranging from 7.9 to 92 µM against breast, ovarian, and colorectal cancer cells .

Antimicrobial Properties

The compound has been explored for its antimicrobial activity. Studies have shown that derivatives containing the piperidine moiety possess enhanced activity against specific bacterial strains, suggesting potential therapeutic applications in treating infections .

Structure-Activity Relationship (SAR)

The incorporation of different substituents on the piperidine and pyrimidine rings can significantly influence the biological activity of the compound. For example, modifications to the trifluoromethyl group have been shown to improve metabolic stability while maintaining or enhancing potency against target enzymes .

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Increases lipophilicity |

| Methyl on pyrimidine | Enhances binding affinity |

| Piperidine modifications | Alters receptor interaction |

Case Studies

- Anticancer Activity : A study demonstrated that a related compound inhibited cell growth in various cancer types with an IC50 value of 0.064 µM, highlighting the potential for developing targeted cancer therapies .

- Antimicrobial Efficacy : Another investigation revealed that derivatives with specific substitutions displayed potent antimicrobial properties against resistant bacterial strains, indicating their utility in combating infections .

- Metabolic Stability : Research on metabolic pathways showed that certain structural modifications can lead to improved stability in human liver microsomes, suggesting a viable route for drug development .

Scientific Research Applications

Antitumor Activity

Numerous studies have highlighted the antitumor potential of compounds similar to N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzamide.

Case Study: RET Kinase Inhibition

A study indicated that certain benzamide derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancers. These compounds inhibit RET kinase activity, which is pivotal in tumor growth and progression. The results demonstrated that derivatives with similar structural motifs showed enhanced potency compared to standard chemotherapeutics like doxorubicin .

Antifungal Properties

The compound has also been evaluated for its antifungal activities against several pathogenic fungi.

In Vitro Studies

Research conducted on novel trifluoromethyl pyrimidine derivatives revealed that some exhibited strong antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. In particular, compounds with similar structural features showed inhibition rates comparable to established antifungals .

Table 1: Antifungal Activity of Related Compounds

| Compound | Target Organism | Inhibition Rate (%) |

|---|---|---|

| 5a | B. cinerea | 96.76 |

| 5b | S. sclerotiorum | 82.73 |

| 5c | C. gloeosporioides | 69.75 |

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties.

Additional Biological Activities

The compound's diverse structure suggests potential applications beyond those mentioned above:

Anti-inflammatory Properties

In vitro studies have shown that similar compounds can modulate inflammatory responses, indicating potential use in treating conditions characterized by chronic inflammation.

Insecticidal Activity

Some derivatives have also been assessed for their insecticidal properties, showing moderate efficacy against pests like Mythimna separata at higher concentrations .

Comparison with Similar Compounds

Core Scaffold Variations

- Pyrimidine vs. Pyridine Derivatives: The target compound’s pyrimidine core distinguishes it from pyridine-based analogs like N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide (), which replaces pyrimidine with pyridine.

- Linker Modifications :

The methylene bridge in the target compound contrasts with oxygen or thioether linkers in analogs such as 4-{[2-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-[(5-methylfuran-2-yl)methyl]benzamide (). Oxygen linkers (e.g., ethers) may reduce metabolic stability compared to methylene bridges .

Substituent Effects

- Trifluoromethyl Positioning :

The 3-(trifluoromethyl)benzamide group is a critical pharmacophore shared with compounds like 8b (), which has a 4-chloro-3-(trifluoromethyl)benzoyl group. Substituent position (meta vs. para) influences electronic and steric properties, affecting target affinity . - Piperidine vs. Piperazine :

The piperidin-1-yl group in the target compound differs from piperazine derivatives (e.g., 8b–8e , ). Piperazine’s additional nitrogen may increase solubility but could alter pharmacokinetics due to basicity differences .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

- Molecular Weight : The target compound (403.40 g/mol) is lighter than piperazine-based analogs (e.g., 597.98 g/mol for 8b ), suggesting better bioavailability .

- Melting Points : Piperazine derivatives (e.g., 8b , 241–242°C) exhibit higher melting points than the piperidine-containing target compound, likely due to increased crystallinity from hydrogen-bonding piperazine nitrogens .

Therapeutic Potential ()

These analogs highlight the importance of the trifluoromethyl group in enhancing lipophilicity and target binding .

Q & A

Q. What are the optimized synthetic routes for N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzamide, and how can purity challenges be addressed?

Methodological Answer: The synthesis typically involves coupling 6-methylpyrimidine-4-carbaldehyde derivatives with 3-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature . Key steps include:

- Intermediate Formation : Reacting the pyrimidine aldehyde with piperidine to introduce the piperidin-1-yl group.

- Amide Coupling : Using carbodiimide-based reagents (e.g., HBTU) for the benzamide linkage, as seen in analogous syntheses .

- Purification : Silica gel column chromatography (eluent: gradient of ethyl acetate/hexane) to isolate the product. For purity >95%, recrystallization from ethanol/water mixtures is recommended. Challenges like residual solvents or unreacted starting materials can be resolved via HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to verify the piperidinyl, trifluoromethyl, and benzamide moieties. For example, the trifluoromethyl group appears as a singlet near δ 125–130 ppm in C NMR .

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] at m/z 394.15) .

- HPLC : Reverse-phase chromatography (e.g., 70:30 acetonitrile/water) to assess purity (>98% required for biological assays) .

- Elemental Analysis : Matching calculated and observed C, H, N percentages (±0.4%) to rule out hydration or solvate formation.

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes/receptors with structural homology to known pyrimidine-based inhibitors (e.g., kinase or GPCR targets) .

- In Vitro Assays :

- Control Compounds : Include analogs lacking the trifluoromethyl group to evaluate its role in potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve this compound’s efficacy?

Methodological Answer:

- Substitution Strategy :

- Assay Design :

- Parallel Synthesis : Generate 10–20 derivatives via combinatorial chemistry.

- High-Throughput Screening (HTS) : Use IC values (dose-response curves) to rank potency.

- Data Analysis : Multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity .

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action?

Methodological Answer:

- Biophysical Techniques :

- Computational Modeling :

Q. How can pharmacokinetic (ADME) properties be evaluated in preclinical studies?

Methodological Answer:

- In Vitro ADME :

- In Vivo Studies :

Q. How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Reproducibility Checks :

- Meta-Analysis : Compare datasets using tools like Prism to identify outliers. If potency varies, test metabolite interference (e.g., CYP450-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.